4-Amino-2-chloro-5-methoxybenzonitrile

Descripción

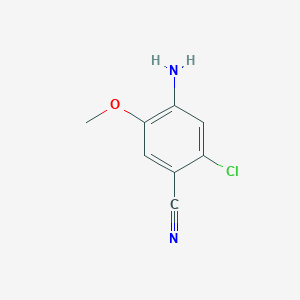

4-Amino-2-chloro-5-methoxybenzonitrile (CAS: 1613730-68-9) is a substituted benzonitrile derivative with the molecular formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol . The compound features a nitrile group (-CN) at position 1, an amino (-NH₂) group at position 4, a chlorine atom at position 2, and a methoxy (-OCH₃) group at position 5 (see Figure 1).

Figure 1: Structural formula of 4-Amino-2-chloro-5-methoxybenzonitrile.

Propiedades

IUPAC Name |

4-amino-2-chloro-5-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMMNRLLGCWRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Methylation: The starting material, para-aminosalicylic acid, is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide. This step results in the formation of 4-amino-2-methoxybenzoic acid methyl ester.

Chlorination: The methyl ester is then chlorinated using N-chlorosuccinimide (NCS) to introduce the chloro substituent.

Nitrile Formation: Finally, the ester is converted to the nitrile via dehydration, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods

Industrial production of 4-Amino-2-chloro-5-methoxybenzonitrile follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-chloro-5-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, often leading to the formation of derivatives with different functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted benzonitriles, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Amino-2-chloro-5-methoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 4-Amino-2-chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparación Con Compuestos Similares

Substituted Benzonitriles with Halogen and Methoxy Groups

The following table highlights key analogs differing in substituent positions or halogen types:

Key Observations:

- Positional Isomerism: The positional swap of -NH₂ and -Cl groups between the target compound and 2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6) results in identical molecular formulas but distinct electronic and steric profiles. The -OCH₃ group at position 5 remains constant .

- Methyl vs. Methoxy: The methyl-substituted analog (4-Amino-2-fluoro-5-methylbenzonitrile) exhibits lower molecular weight and higher lipophilicity due to the nonpolar -CH₃ group, which may enhance membrane permeability in biological applications .

Functional Group Variations

Key Observations:

- Hydroxy vs. Methoxy: The hydroxy (-OH) group in 4-Amino-5-fluoro-2-hydroxybenzonitrile introduces acidity (pKa ~10) and hydrogen-bonding capacity, contrasting with the electron-donating -OCH₃ group in the target compound .

Structural Similarity and Bioactivity

- Similarity Scores: Computational analyses (–6) assign high similarity scores (0.75–0.93) to analogs sharing core benzonitrile scaffolds with halogen/alkoxy substitutions. For example, 4-Amino-2-fluoro-5-methylbenzonitrile (similarity score: 0.90) retains the nitrile and amino groups but varies in halogen and alkyl substituents .

- Toxicity and Handling: Safety data for 2-amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2) highlight precautions for inhalation exposure, suggesting that methyl or chloro substituents may influence toxicity profiles .

Actividad Biológica

4-Amino-2-chloro-5-methoxybenzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-Amino-2-chloro-5-methoxybenzonitrile can be characterized by its molecular formula and a systematic structure that includes an amino group, a chloro substituent, and a methoxy group on a benzonitrile core. The presence of these functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that 4-amino-2-chloro-5-methoxybenzonitrile exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of 4-Amino-2-chloro-5-methoxybenzonitrile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Effects

In a study involving human breast cancer (MCF-7) cells, treatment with 4-amino-2-chloro-5-methoxybenzonitrile resulted in a reduction of cell viability by approximately 50% at a concentration of 20 µM after 48 hours. This suggests its potential as a therapeutic agent in oncology .

The biological activity of 4-amino-2-chloro-5-methoxybenzonitrile is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Receptor Modulation : It has been suggested that the compound interacts with cellular receptors that regulate apoptosis and inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzonitrile structure can significantly alter its biological activity. For instance, modifications to the amino or chloro groups have been shown to enhance antimicrobial potency .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased antimicrobial activity |

| Hydroxyl group addition | Enhanced anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.